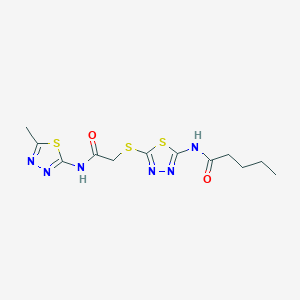

N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide

Description

Properties

IUPAC Name |

N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N6O2S3/c1-3-4-5-8(19)13-11-17-18-12(23-11)21-6-9(20)14-10-16-15-7(2)22-10/h3-6H2,1-2H3,(H,13,17,19)(H,14,16,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPRRVZXHKHENST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=NN=C(S2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N6O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide typically involves the functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole. This process can be achieved through a one-step procedure using α,ω-dihalogenoalkanes. The reaction conditions are optimized by altering the base used and the proportions of reagents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography are employed for purification .

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of an atom or group of atoms in the molecule with another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include halogenides, bases, and oxidizing or reducing agents. The conditions vary depending on the desired reaction, with temperature, solvent, and reaction time being critical factors .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted thiadiazole derivatives .

Scientific Research Applications

Anticancer Activity

Thiadiazole derivatives have shown promising anticancer properties. Research indicates that compounds containing the thiadiazole moiety can inhibit the growth of various cancer cell lines. For instance:

- Synthesis and Evaluation : A study synthesized several thiadiazole derivatives and assessed their anticancer activity against neuroblastoma (SKNMC), colon cancer (HT-29), and prostate cancer (PC3) cell lines using the MTT assay. The results highlighted that certain derivatives exhibited significant cytotoxicity compared to doxorubicin, a common chemotherapy drug .

- Mechanism of Action : The anticancer effects are often attributed to the ability of these compounds to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Antimicrobial Properties

The compound also exhibits notable antimicrobial activity against a range of pathogens:

- Broad Spectrum Activity : Thiadiazole derivatives have been reported to demonstrate antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, compounds with a 2-amino-1,3,4-thiadiazole structure showed higher activity than standard antibiotics like streptomycin and fluconazole against various bacterial strains .

- Specific Studies : In one study, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) that suggest their potential as effective antimicrobial agents .

Anticonvulsant Activity

Another significant application of thiadiazole derivatives is in the treatment of epilepsy:

- In Vivo Studies : Compounds similar to N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide have been tested for anticonvulsant properties using models like the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. Results indicated that certain derivatives were more effective than established anticonvulsants such as valproic acid .

Mechanism of Action

The mechanism of action of N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide involves its interaction with specific molecular targets. The compound’s thiadiazole moiety is known to interact with proteins and DNA, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Structural Comparison

Key Observations :

- Substituent Effects : The 5-methyl group (target compound) vs. 5-ethyl () or 5-ethoxy () alters steric and electronic profiles. Methyl groups enhance metabolic stability compared to bulkier substituents .

- Amide vs. Phenoxy: The pentanamide chain (target) may improve solubility compared to aromatic phenoxy groups () but reduce membrane permeability .

- Hybrid Systems : Compounds combining thiadiazole with oxadiazole () or benzimidazole () show enhanced antimicrobial activity due to synergistic π-π stacking and hydrogen bonding .

Key Challenges :

- Thioether formation often requires controlled conditions to avoid disulfide byproducts .

- Amidation yields vary significantly (55–70%) depending on acyl chloride reactivity and steric hindrance .

Key Findings :

- Nitro-substituted thiadiazoles () exhibit superior antibacterial activity due to electron-withdrawing effects enhancing membrane penetration .

Physicochemical Properties

Trends :

Biological Activity

N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide is a complex organic compound belonging to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features multiple thiadiazole rings and an amide linkage, which contribute to its unique chemical properties. The presence of sulfur and nitrogen in the thiadiazole rings enhances its reactivity and potential interaction with biological targets.

Biological Activity Overview

Research indicates that thiadiazole derivatives exhibit a wide range of biological activities:

- Antimicrobial Activity : Compounds with thiadiazole moieties have shown significant antibacterial and antifungal properties. For instance, studies have indicated that certain derivatives effectively inhibit the growth of various pathogens.

- Anticancer Activity : Thiadiazole derivatives have been investigated for their anticancer potential. A study highlighted that compounds similar to this compound demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds were significantly lower than those of standard chemotherapeutics like cisplatin .

- Anti-inflammatory Activity : Some thiadiazole derivatives possess anti-inflammatory properties that can be beneficial in treating inflammatory diseases.

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed that the compound interacts with specific enzymes or receptors involved in various biological pathways. The presence of multiple functional groups allows for diverse interactions within biological systems.

Case Studies

Several studies have documented the efficacy of thiadiazole derivatives:

- Anticancer Studies : In a study evaluating novel 1,3,4-thiadiazole derivatives for anticancer activity against MCF-7 and A549 cell lines:

- Antimicrobial Studies : Another research focused on the antimicrobial properties of thiadiazole derivatives found that compounds similar to this compound exhibited potent activity against Gram-positive and Gram-negative bacteria .

Comparative Analysis

The following table summarizes the biological activities of selected thiadiazole derivatives compared to N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-y)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-y)pentanamide:

| Compound Name | Activity | IC50 (mmol/L) | Target Cell Lines |

|---|---|---|---|

| 4y | Anticancer | 0.084 ± 0.020 (MCF7), 0.034 ± 0.008 (A549) | MCF7 & A549 |

| Control (Cisplatin) | Anticancer | Varies | MCF7 & A549 |

| Thiadiazole Derivative X | Antimicrobial | Not specified | Various pathogens |

Q & A

Q. What synthetic routes are commonly employed to synthesize N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide?

The compound is synthesized via multi-step reactions involving thiadiazole precursors. Key steps include:

- Condensation of 5-methyl-1,3,4-thiadiazol-2-amine with chloroacetyl chloride to form the 2-oxoethyl intermediate.

- Thioether formation by reacting the intermediate with a second thiadiazole derivative under reflux with anhydrous potassium carbonate in dry acetone .

- Final acylation using pentanoyl chloride. Characterization typically involves IR (to confirm carbonyl and thiadiazole groups), NMR (to verify substituent positions), and mass spectrometry (for molecular weight confirmation) .

Q. Which biological assays are recommended for preliminary evaluation of this compound’s activity?

Standard assays include:

- Cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines to assess pro-apoptotic effects .

- Cell cycle analysis (flow cytometry) to detect G1/S or G2/M arrest.

- Molecular docking against targets like tubulin or kinases to predict binding affinity . These assays are foundational for prioritizing compounds for advanced studies.

Q. How are key functional groups in this compound exploited for further derivatization?

The thioether bridge (-S-), carbonyl groups, and thiadiazole rings are reactive sites:

- The thioether can undergo oxidation to sulfone/sulfoxide for solubility modulation.

- The pentanamide chain can be replaced with other acyl groups to alter lipophilicity .

- The 5-methyl-thiadiazole moiety allows substitutions to enhance steric or electronic effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield during scale-up?

Critical factors include:

- Solvent selection : Dry acetone or ethanol minimizes side reactions .

- Temperature control : Reflux at 60–80°C ensures complete reaction without decomposition.

- Catalyst use : Anhydrous potassium carbonate facilitates thioether formation .

- Purification : Recrystallization from ethanol or ethyl acetate enhances purity (>95%) . Parallel monitoring via TLC or HPLC ensures reaction progress .

Q. What strategies address discrepancies between in vitro and in vivo cytotoxicity data?

Contradictions may arise due to bioavailability or metabolic instability. Solutions include:

- Prodrug design : Masking polar groups (e.g., esterification) to improve membrane permeability .

- Pharmacokinetic studies : Assessing plasma stability and liver microsome metabolism.

- Formulation optimization : Using nanoparticles or liposomes to enhance delivery . Cross-validation with 3D tumor spheroid models can bridge the gap between 2D assays and in vivo results .

Q. Which in silico tools are effective for predicting this compound’s mechanism of action?

Advanced computational approaches:

- Molecular dynamics simulations : To study protein-ligand interactions over time (e.g., with tubulin) .

- QSAR modeling : Correlating structural features (e.g., logP, polar surface area) with activity .

- ADMET prediction : Tools like SwissADME assess absorption and toxicity risks . Cross-referencing docking results (AutoDock Vina) with crystallographic data (PDB) improves accuracy .

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction:

- Confirms bond lengths/angles (e.g., C-S bonds in thiadiazole rings) .

- Identifies tautomeric forms or stereochemical irregularities.

- Validates hydrogen bonding patterns critical for target binding. Synchrotron sources enhance resolution for heavy atoms like sulfur .

Q. What methodologies guide the synthesis of salts or prodrugs to enhance bioavailability?

- Salt formation : Reacting the free base with HCl or sodium acetate in ethanol/water mixtures improves aqueous solubility .

- Prodrug approaches : Conjugating with PEG or amino acids via ester/amide linkages .

- Co-crystallization : Using co-formers like succinic acid to stabilize the amorphous phase .

Theoretical and Framework Integration

Q. How can research on this compound align with broader theoretical frameworks in medicinal chemistry?

- Structure-activity relationship (SAR) : Link substitutions (e.g., methyl groups, thioether bridges) to apoptotic activity .

- Kinetic target-guided synthesis : Use target proteins to template compound assembly in situ .

- Fragment-based drug design : Build derivatives from validated thiadiazole fragments . Integration with cancer biology theories (e.g., Warburg effect) contextualizes mechanistic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.